
Methyl 10-(2-octylcyclopropyl)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-(2-octylcyclopropyl)decanoate, also known as MOCD, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. MOCD is a cyclopropane-containing fatty acid derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of Methyl 10-(2-octylcyclopropyl)decanoate is not fully understood, but it is thought to involve modulation of various signaling pathways. Methyl 10-(2-octylcyclopropyl)decanoate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, Methyl 10-(2-octylcyclopropyl)decanoate has been found to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism and has been implicated in the prevention of cancer.
Effets Biochimiques Et Physiologiques
Methyl 10-(2-octylcyclopropyl)decanoate has been found to have several biochemical and physiological effects. In vitro studies have shown that Methyl 10-(2-octylcyclopropyl)decanoate can inhibit the proliferation of cancer cells and induce apoptosis. Methyl 10-(2-octylcyclopropyl)decanoate has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In animal models, Methyl 10-(2-octylcyclopropyl)decanoate has been shown to have anti-inflammatory effects and reduce the severity of inflammatory diseases such as colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 10-(2-octylcyclopropyl)decanoate is its relatively simple synthesis method, which makes it accessible for laboratory studies. Additionally, Methyl 10-(2-octylcyclopropyl)decanoate has been found to have low toxicity in vitro and in animal models. However, one limitation of Methyl 10-(2-octylcyclopropyl)decanoate research is the lack of clinical studies in humans, which makes it difficult to evaluate its potential therapeutic applications.
Orientations Futures
There are several future directions for Methyl 10-(2-octylcyclopropyl)decanoate research. One area of interest is the development of Methyl 10-(2-octylcyclopropyl)decanoate-based therapies for inflammatory diseases such as colitis and arthritis. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 10-(2-octylcyclopropyl)decanoate and its potential interactions with other signaling pathways. Finally, clinical studies are needed to evaluate the safety and efficacy of Methyl 10-(2-octylcyclopropyl)decanoate in humans.
Méthodes De Synthèse
Methyl 10-(2-octylcyclopropyl)decanoate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the addition of a cyclopropane ring to a decanoic acid derivative, followed by esterification with methanol to produce Methyl 10-(2-octylcyclopropyl)decanoate. The purity of the final product can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Methyl 10-(2-octylcyclopropyl)decanoate has been studied for its potential therapeutic applications in various disease models. In vitro studies have shown that Methyl 10-(2-octylcyclopropyl)decanoate has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 10-(2-octylcyclopropyl)decanoate has also been found to have anti-tumor effects in several cancer cell lines, including breast, lung, and colon cancer. Additionally, Methyl 10-(2-octylcyclopropyl)decanoate has been shown to have anti-oxidant properties by reducing oxidative stress in cells.
Propriétés
Numéro CAS |
10152-64-4 |
|---|---|
Nom du produit |
Methyl 10-(2-octylcyclopropyl)decanoate |
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
methyl 10-(2-octylcyclopropyl)decanoate |
InChI |
InChI=1S/C22H42O2/c1-3-4-5-6-10-13-16-20-19-21(20)17-14-11-8-7-9-12-15-18-22(23)24-2/h20-21H,3-19H2,1-2H3 |
Clé InChI |
MOTIPGVOEIQBHG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCCCC(=O)OC |
Synonymes |
2-Octylcyclopropanedecanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



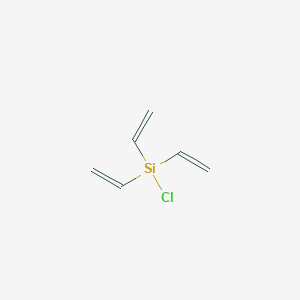
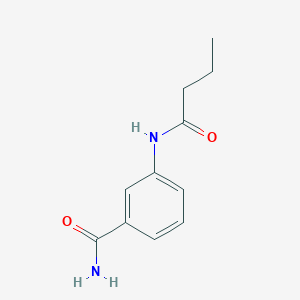
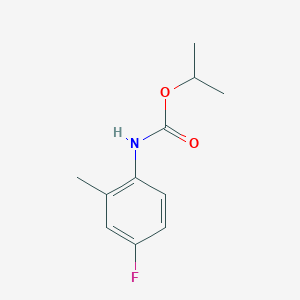
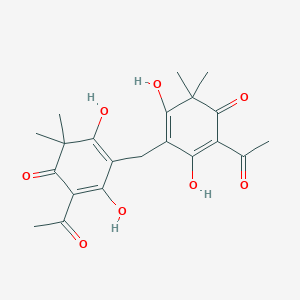
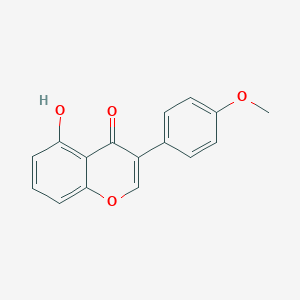
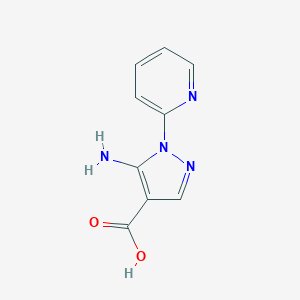
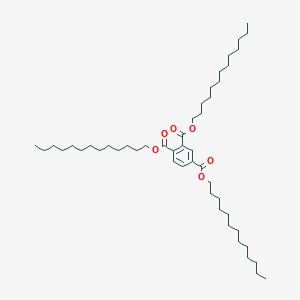
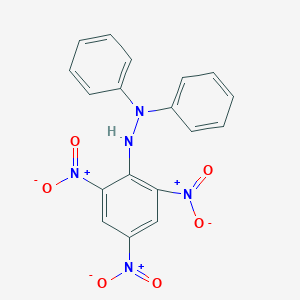
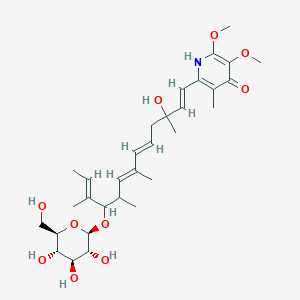
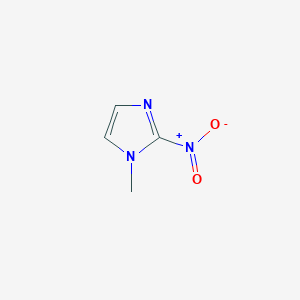
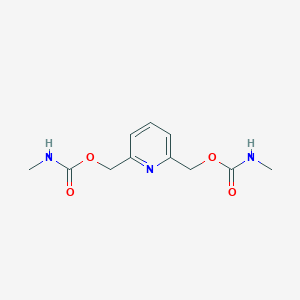
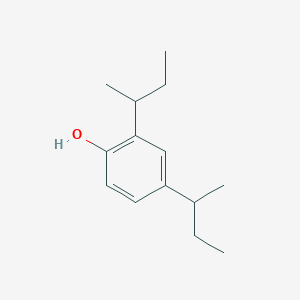
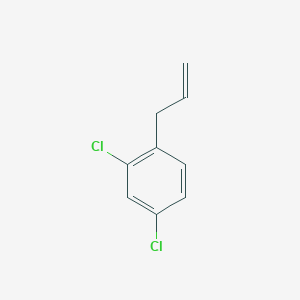
![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)